8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one
Overview
Description
8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Scientific Research Applications
8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Imidazoles have been found to have a wide range of biological activities. They can act on various targets in the body, including enzymes and receptors, and can influence a variety of biochemical pathways . The exact mode of action would depend on the specific targets and pathways involved.
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly influence the bioavailability of a compound, which is the amount of the compound that is able to reach its target site in the body. The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, the route of administration, and individual patient factors .
The action of a compound can also be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of a suitable aldehyde, amine, and isocyanide under mild conditions to form the imidazo[1,2-a]pyridine core . Another approach includes the cyclization of N-alkylated 2-aminopyridines with α,β-unsaturated carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the phenyl and hexahydro modifications.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring, leading to different reactivity and biological activity.
Imidazo[1,2-a]pyrimidine:
Uniqueness
8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. The presence of the phenyl group and the hexahydro ring system enhances its potential as a versatile scaffold in drug development and organic synthesis .
Properties
IUPAC Name |
8a-phenyl-1,2,3,6,7,8-hexahydroimidazo[1,2-a]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-12-7-4-8-13(14-9-10-15(12)13)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHBHBGNCYQPPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCNC2(C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613080 | |
Record name | 8a-Phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6029-37-4 | |
Record name | 8a-Phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70613080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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